

Chemical properties of (S)-2-(Hydroxymethyl)-1,4-dioxane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(1,4-Dioxan-2-yl)methanol

Cat. No.: B1387101

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of (S)-2-(Hydroxymethyl)-1,4-dioxane

Executive Summary

(S)-2-(Hydroxymethyl)-1,4-dioxane is a chiral heterocyclic organic compound of significant interest in pharmaceutical and chemical synthesis. As a derivative of 1,4-dioxane, it possesses a unique combination of a stable ether scaffold and a reactive primary alcohol, conferring upon it valuable properties as a solvent and, more importantly, as a versatile chiral building block.[\[1\]](#) [\[2\]](#) This guide provides a comprehensive overview of its physicochemical properties, stereoselective synthesis, analytical characterization, reactivity, and applications, with a focus on its utility for professionals in drug development and chemical research. Methodologies for its analysis and safe handling protocols are also detailed to provide a complete technical resource.

Introduction: The Significance of a Chiral Dioxane

The 1,4-dioxane moiety is a well-known structural motif, often utilized for its properties as a stable, polar aprotic solvent.[\[3\]](#) The introduction of a stereocenter, as in (S)-2-(Hydroxymethyl)-1,4-dioxane, transforms this simple heterocycle into a high-value chiral synthon. The defined three-dimensional arrangement of the hydroxymethyl group relative to the dioxane ring is critical in asymmetric synthesis, where precise control of stereochemistry is paramount for achieving desired biological activity in drug candidates. This molecule serves as a key intermediate, allowing for the introduction of the dioxane ring and a reactive handle for

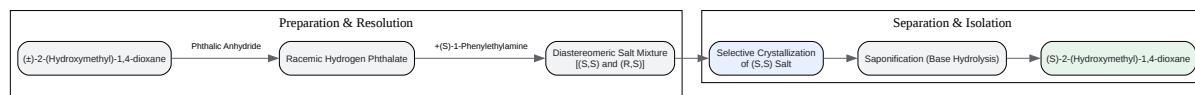
further molecular elaboration in the synthesis of complex, enantiomerically pure target molecules.^{[1][4]}

Physicochemical Properties

The physical and chemical characteristics of (S)-2-(Hydroxymethyl)-1,4-dioxane are dictated by its molecular structure, which includes a polar dioxane ring, a hydrogen-bond-donating hydroxyl group, and a chiral center. These features influence its solubility, boiling point, and reactivity. The data presented below has been compiled for the racemic mixture, but the properties of individual enantiomers are expected to be identical, with the exception of optical rotation.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ O ₃	[1]
Molecular Weight	118.13 g/mol	[1]
Appearance	Data Not Available	[1]
Boiling Point	208.2 °C at 760 mmHg	[1]
Density	1.102 g/cm ³	[1]
Flash Point	96.3 °C	[1]
Refractive Index	1.433	[1]
pKa	14.24 ± 0.10 (Predicted)	[1]
Solubility	Miscible with water	[3]

Synthesis and Stereochemical Control


The primary challenge in accessing enantiomerically pure (S)-2-(Hydroxymethyl)-1,4-dioxane lies in controlling the stereochemistry. The most common strategy involves the resolution of a racemic mixture, which provides access to both (S) and (R) enantiomers.

Chiral Resolution via Diastereomeric Salt Formation

A field-proven method for obtaining the individual enantiomers is through classical resolution.^[4] This process leverages the formation of diastereomeric salts, which have different physical properties (e.g., solubility) and can therefore be separated.

- Step 1: Derivatization: The racemic alcohol, (\pm) -2-(Hydroxymethyl)-1,4-dioxane, is first reacted with phthalic anhydride to form the corresponding hydrogen phthalate ester. This introduces a carboxylic acid group, which is necessary for the subsequent salt formation.
- Step 2: Salt Formation: A chiral amine, such as (S)-1-phenylethylamine, is added to the racemic hydrogen phthalate. This acid-base reaction forms a mixture of two diastereomeric salts: [(S)-alcohol-(S)-amine] and [(R)-alcohol-(S)-amine].
- Step 3: Fractional Crystallization: Due to their different spatial arrangements, these diastereomers exhibit different solubilities in a given solvent system. Through careful selection of solvent and temperature, one diastereomer can be selectively crystallized from the solution.
- Step 4: Liberation of the Enantiomer: The isolated, pure diastereomeric salt is then treated with a base (saponification) to hydrolyze the ester and liberate the enantiomerically pure (S)-2-(Hydroxymethyl)-1,4-dioxane.^[4] The chiral auxiliary (the amine) can then be recovered.

The diagram below illustrates this validated workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the chiral resolution of (\pm) -2-(Hydroxymethyl)-1,4-dioxane.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-2-(Hydroxymethyl)-1,4-dioxane.

Spectroscopic Signatures

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the dioxane ring protons and the hydroxymethyl group protons. The diastereotopic protons of the CH_2 group adjacent to the stereocenter will likely appear as a complex multiplet.
- ^{13}C NMR: The carbon spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.
- FT-IR: The infrared spectrum will be dominated by a strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ due to the O-H stretching of the alcohol, and strong C-O stretching bands for the ether linkages around 1100 cm^{-1} .
- Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry can be used to confirm the molecular weight (118.13 g/mol).[\[1\]](#)

Enantiomeric Purity Determination: Chiral HPLC

The most critical analytical task is to determine the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[\[4\]](#)[\[5\]](#)

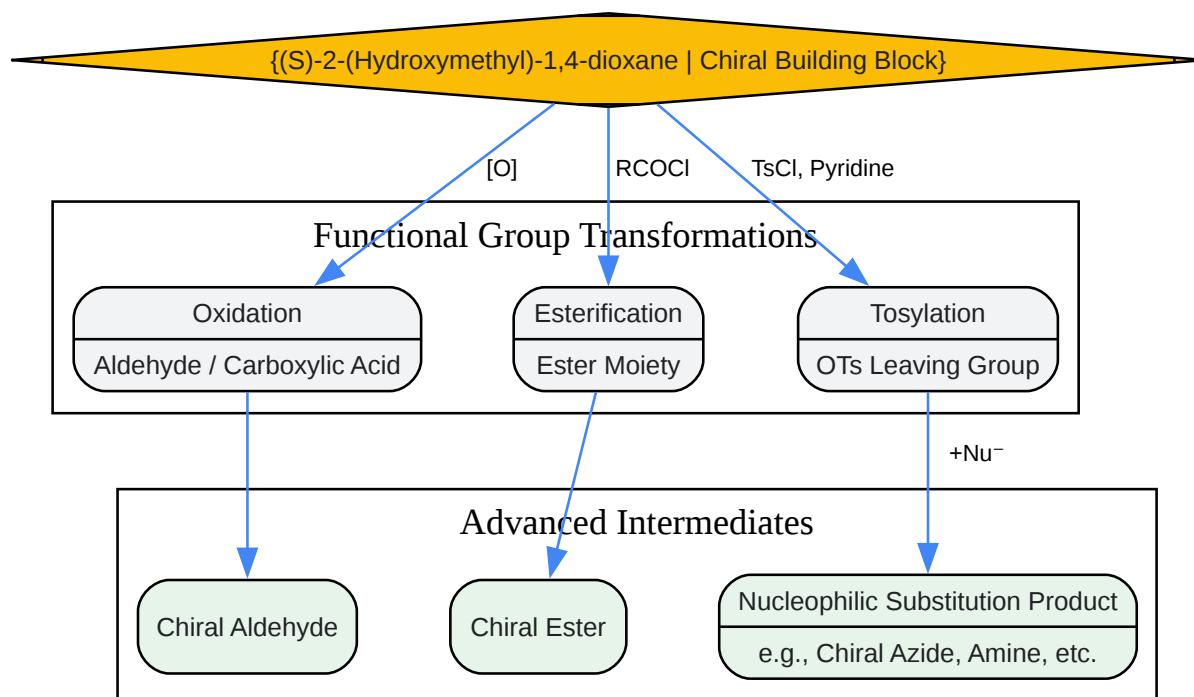
Protocol: Chiral HPLC Analysis

This protocol provides a self-validating system for the accurate determination of enantiomeric purity. The causality behind the choice of a chiral stationary phase is its ability to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

- Column Selection:
 - Action: Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiraldex AD-H) are often effective for separating chiral alcohols.

- Rationale: The chiral cavities and functional groups on the CSP create stereospecific interactions (e.g., hydrogen bonding, dipole-dipole) with the enantiomers, resulting in differential elution.
- Mobile Phase Preparation:
 - Action: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). Filter and degas the mobile phase prior to use.
 - Rationale: Isopropanol acts as the polar modifier, influencing retention time and resolution. Its concentration must be optimized to achieve baseline separation (Resolution > 1.5) in a reasonable runtime.
- Sample Preparation:
 - Action: Accurately prepare a solution of the (S)-2-(Hydroxymethyl)-1,4-dioxane sample in the mobile phase at a concentration of ~1 mg/mL. Prepare a corresponding solution of the racemic material to serve as a reference.
 - Rationale: Using the mobile phase as the sample solvent prevents peak distortion. The racemic standard is essential to identify the retention times of both the (S) and (R) enantiomers.
- Instrumentation and Analysis:
 - Action:
 - Set the column temperature (e.g., 25 °C).
 - Set the flow rate (e.g., 1.0 mL/min).
 - Set the UV detector wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).
 - Inject the racemic standard first to determine the retention times for both enantiomers.
 - Inject the sample solution.

- Rationale: Consistent temperature and flow rate are critical for reproducible retention times.
- Data Analysis:
 - Action: Integrate the peak areas for both the (S) and (R) enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
 - Rationale: This calculation provides a quantitative measure of the stereochemical purity of the sample.


Reactivity and Synthetic Applications

The synthetic utility of (S)-2-(Hydroxymethyl)-1,4-dioxane stems from the reactivity of its primary alcohol, while the dioxane ring generally remains inert under many reaction conditions. This allows it to serve as a robust chiral building block.[\[1\]](#)

Key Reactions of the Hydroxymethyl Group

- Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard reagents (e.g., PCC, Swern oxidation for the aldehyde; Jones reagent for the carboxylic acid).
- Esterification/Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic acids (Fischer esterification) and etherification with alkyl halides under basic conditions (Williamson ether synthesis).
- Nucleophilic Substitution: The alcohol can be converted into a good leaving group (e.g., tosylate, mesylate), which can then be displaced by a wide range of nucleophiles to introduce new functional groups at that position.

The diagram below outlines its role as a versatile synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of (S)-2-(Hydroxymethyl)-1,4-dioxane as a chiral precursor.

Safety and Handling

While specific safety data for the (S)-enantiomer is not widely available, the handling precautions should be based on those for the parent compound, 1,4-dioxane, and other similar heterocyclic ethers.[6]

- **Hazards:** 1,4-Dioxane is a highly flammable liquid and vapor. It is an irritant to the eyes and respiratory tract and is classified as a likely human carcinogen.[7][8][9] A significant and often overlooked hazard with ethers is the potential for the formation of explosive peroxides upon exposure to air and light.[7][6]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.[10] All handling should be performed in a well-ventilated fume hood.
- **Storage:** Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

Containers should be dated upon opening and periodically tested for the presence of peroxides.^[7] Recommended storage temperature is often between 2-8°C.^[1]

- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

(S)-2-(Hydroxymethyl)-1,4-dioxane is a valuable chiral building block with significant potential in modern organic synthesis, particularly within the pharmaceutical industry. Its well-defined stereochemistry, coupled with the reactivity of its primary alcohol and the stability of the dioxane core, makes it an attractive starting material for the synthesis of complex, enantiopure molecules. A thorough understanding of its physicochemical properties, methods of stereoselective preparation, and analytical characterization is crucial for its effective application. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with this class of compounds. This guide provides the foundational technical knowledge required for researchers and scientists to confidently and safely utilize this important chiral synthon in their work.

References

- LookChem. (n.d.). Cas 29908-11-0, 1,4-DIOXANE, 2-(HYDROXYMETHYL)-.
- Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes. Thieme.
- ResearchGate. (n.d.). 2-hydroxymethyl-1,4-dioxane: Synthesis, resolution and determination of the absolute configurations of the enantiomers.
- Wikipedia. (n.d.). 1,4-Dioxane.
- National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Google Patents. (n.d.). US4764626A - Method for producing 1,4-dioxane.
- PubMed. (2024, November 28). A Review on the Analysis of Chiral Molecules as Disease Biomarkers by LC/MS.
- National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples.
- U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – 1,4-Dioxane.
- Agilent. (2021, May 14). Analysis of 1,4-Dioxane in Consumer Products by SPME and Triple Quadrupole GC/MS.

- Shimadzu Corporation. (n.d.). 1,4-Dioxane Analysis on Surface Water and Tap Water by Static Headspace and GCMS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cas 29908-11-0,1,4-DIOXANE, 2-(HYDROXYMETHYL)- | lookchem [lookchem.com]
- 2. 1,4-DIOXANE, 2-(HYDROXYMETHYL)- | 29908-11-0 [chemicalbook.com]
- 3. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review on the Analysis of Chiral Molecules as Disease Biomarkers by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Chemical properties of (S)-2-(Hydroxymethyl)-1,4-dioxane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1387101#chemical-properties-of-s-2-hydroxymethyl-1-4-dioxane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com